Ethyl 3-bromo-4-morpholinobenzoate
Description
Structure
3D Structure
Properties
CAS No. |
1131594-63-2 |
|---|---|
Molecular Formula |
C13H16BrNO3 |
Molecular Weight |
314.17 g/mol |
IUPAC Name |
ethyl 3-bromo-4-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C13H16BrNO3/c1-2-18-13(16)10-3-4-12(11(14)9-10)15-5-7-17-8-6-15/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
YJCRHDIYUOWHGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)Br |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 3 Bromo 4 Morpholinobenzoate
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis of Ethyl 3-bromo-4-morpholinobenzoate suggests a few logical disconnections. The primary disconnection points are the ester linkage, the carbon-bromine bond, and the carbon-nitrogen bond of the morpholine (B109124) ring. A plausible retrosynthetic pathway is outlined below:
Ester Disconnection: The ethyl ester can be disconnected via a Fischer-Speier esterification, leading back to 3-bromo-4-morpholinobenzoic acid and ethanol (B145695).
C-N Bond Disconnection: The bond between the benzene (B151609) ring and the morpholine nitrogen can be disconnected through a nucleophilic aromatic substitution (SNAr) reaction. This points to 3-bromo-4-fluorobenzoic acid (or another halide) and morpholine as precursors. The presence of an electron-withdrawing group (like a carboxylate or a precursor nitro group) para to the halogen is crucial for this step to be effective.
C-Br Bond Disconnection: The bromo substituent can be introduced via electrophilic aromatic substitution on a 4-morpholinobenzoate (B8396354) precursor. The directing effects of the morpholino and ester groups are key to achieving the desired regioselectivity.
An alternative strategy involves introducing the substituents in a different order. For instance, starting with a commercially available substituted toluene (B28343), performing bromination and amination, followed by oxidation of the methyl group to a carboxylic acid, and finally esterification. The choice of route often depends on the availability of starting materials and the desire to avoid sensitive functional groups during certain steps.
Established Synthetic Routes to the Benzoate (B1203000) Core and Substituents
The forward synthesis of this compound can be accomplished through several established routes, each involving a sequence of core chemical reactions.
Esterification Reactions for Ethyl Benzoate Formation
The final step in the synthesis is often the formation of the ethyl ester from the corresponding carboxylic acid. The most common method for this transformation is the Fischer-Speier esterification. quora.comyoutube.com
Fischer-Speier Esterification: This acid-catalyzed reaction involves heating the carboxylic acid (3-bromo-4-morpholinobenzoic acid) with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). quora.comscribd.com The reaction is an equilibrium process, and the use of excess ethanol helps to drive the reaction towards the product side. libretexts.org The water produced as a by-product is often removed to further increase the yield. scribd.com
| Reaction Type | Reactants | Catalyst | Key Features |
| Fischer-Speier Esterification | Carboxylic Acid, Alcohol | Strong Acid (e.g., H₂SO₄) | Reversible reaction, driven to completion by excess alcohol or water removal. quora.comlibretexts.org |
| From Acyl Chloride | Acyl Chloride, Alcohol | Base (e.g., Pyridine) | Generally high yield, but requires prior conversion of the carboxylic acid to an acyl chloride. |
| Transesterification | Methyl Benzoate, Ethanol | Acid or Base | Exchange of the alkoxy group of an existing ester. libretexts.org |
Regioselective Bromination Strategies
The introduction of a bromine atom at the C-3 position of the benzene ring requires careful consideration of the directing effects of the existing substituents. nih.gov In a precursor like ethyl 4-morpholinobenzoate, the morpholino group is a strong ortho-, para-directing activator, while the ethyl ester group is a meta-directing deactivator.
Electrophilic Aromatic Bromination: The powerful activating and ortho-directing effect of the morpholino group would direct the incoming electrophile (Br⁺) to the position ortho to it, which is the desired C-3 position. The C-5 position is also activated, but C-3 is generally favored. Standard brominating agents like molecular bromine (Br₂) in a suitable solvent or N-Bromosuccinimide (NBS) can be employed. nih.govcecri.res.in The reaction conditions can be tuned to favor mono-bromination. cornell.edu
| Brominating Agent | Catalyst/Conditions | Regioselectivity | Notes |
| Molecular Bromine (Br₂) | Lewis Acid (e.g., FeBr₃) or no catalyst | Depends on substrate; for activated rings, no catalyst may be needed. cecri.res.in | A classic method for aromatic bromination. |
| N-Bromosuccinimide (NBS) | Acid catalyst or radical initiator | Often used for benzylic bromination but can also be used for ring bromination on activated systems. nih.gov | A milder and safer alternative to liquid bromine. |
| Tetraalkylammonium tribromides | - | Often show high para-selectivity for certain substrates like phenols. nih.gov | May offer different regiochemical outcomes. |
Theoretical analysis and experimental data confirm that the positional selectivity of electrophilic aromatic bromination is highly dependent on the nature of the substituents already present on the ring. nih.govresearchgate.net
Introduction of the Morpholine Moiety via Amination Reactions
The morpholine ring is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction. This reaction is facilitated by the presence of an electron-withdrawing group para or ortho to a leaving group (like a halogen) on the aromatic ring.
Nucleophilic Aromatic Substitution (SNAr): A plausible precursor for this step would be ethyl 3-bromo-4-halobenzoate (e.g., ethyl 3-bromo-4-fluorobenzoate), where the fluorine atom is a good leaving group for SNAr reactions. The reaction with morpholine, often in the presence of a base and at elevated temperatures, would displace the fluoride (B91410) to form the target structure.
Alternatively, modern cross-coupling reactions provide another avenue.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. It could be used to couple morpholine with a suitable aryl bromide or triflate precursor. This method is known for its high functional group tolerance.
Recent developments have also focused on greener synthesis methods for morpholines, although these often involve building the morpholine ring itself rather than attaching it to an aromatic system. chemrxiv.orgchemrxiv.org
Utilization of Precursors from Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental reaction for forming carbon-carbon bonds to an aromatic ring and can be used to synthesize key intermediates. wikipedia.orgmasterorganicchemistry.com
Synthesis of a Ketone Intermediate: One synthetic strategy could involve the Friedel-Crafts acylation of a substituted benzene to produce a ketone, which is then further modified. For example, acylating 1-bromo-2-ethoxybenzene with acetyl chloride could potentially lead to an acetophenone (B1666503) derivative. However, controlling the regioselectivity of this reaction can be challenging. A more reliable route might start with a simpler, commercially available acetophenone.
The ketone product from a Friedel-Crafts acylation is less reactive than the starting material, which prevents multiple acylations. nih.gov The resulting ketone can then be subjected to further transformations. wikipedia.org
Strategic Oxidation and Reduction Steps in Multi-step Synthesis
Oxidation and reduction reactions are crucial for interconverting functional groups during a multi-step synthesis, often to alter the directing effects of substituents or to arrive at the desired final functionality. youtube.com
Oxidation of an Alkyl Group: A common strategy involves the oxidation of a methyl group on the benzene ring to a carboxylic acid. For instance, if the synthesis starts from a substituted toluene derivative, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. youtube.com This oxidation is often performed late in the synthesis as the resulting carboxyl group is a deactivating meta-director, which would influence the regioselectivity of any subsequent electrophilic aromatic substitution steps. youtube.com
Reduction of a Nitro Group: A nitro group is a strong deactivating, meta-directing group that can be used to control the regiochemistry of electrophilic substitutions. Later in the synthetic sequence, the nitro group can be reduced to an amino group (an activating, ortho-, para-director) using reagents like tin and HCl, or through catalytic hydrogenation. This amino group could then be further modified, for example, via diazotization followed by substitution.
The strategic placement of oxidation and reduction steps is critical for the successful synthesis of complex substituted benzenes. youtube.comyoutube.com
Advanced Synthetic Techniques and Catalytic Approaches
The synthesis of functionalized benzoates such as this compound benefits significantly from modern organic chemistry techniques. These methods offer enhanced efficiency, selectivity, and the ability to create diverse analogs.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the diversification of aromatic scaffolds like this compound. The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron species, is particularly noteworthy for its mild conditions and tolerance of various functional groups. nih.govresearchgate.net
In the context of this compound, the bromine atom on the benzene ring serves as a reactive handle for such transformations. By reacting the parent compound with a range of boronic acids or esters in the presence of a palladium catalyst and a base, a diverse library of analogs can be synthesized. nih.govresearchgate.net For instance, coupling with arylboronic acids would yield biphenyl (B1667301) derivatives, while using alkenylboronic esters would introduce olefinic moieties. The choice of catalyst, such as Pd(PPh₃)₄, and base, like K₃PO₄ or Na₂CO₃, is crucial for the reaction's success. nih.govnih.govlookchem.com
The general scheme for a Suzuki-Miyaura reaction involving this compound is as follows:
R-B(OH)₂ + this compound ---(Pd Catalyst, Base)--> Ethyl 3-R-4-morpholinobenzoate
This methodology is not limited to Suzuki-Miyaura reactions. Other palladium-catalyzed couplings, such as the Heck reaction (coupling with an alkene), Sonogashira coupling (coupling with a terminal alkyne), and Buchwald-Hartwig amination (forming a C-N bond), could also be employed to further functionalize the molecule at the bromine position, creating a wide array of structurally varied compounds. mdpi.comresearchgate.net
Below is a table illustrating potential analog structures achievable through various palladium-catalyzed coupling reactions starting from this compound.
| Coupling Reaction | Coupling Partner | Potential Analog Structure | Key Reagents |
| Suzuki-Miyaura | Phenylboronic acid | Ethyl 3-phenyl-4-morpholinobenzoate | Pd(PPh₃)₄, K₂CO₃ |
| Heck | Styrene | Ethyl 3-styryl-4-morpholinobenzoate | Pd(OAc)₂, PPh₃, Et₃N |
| Sonogashira | Phenylacetylene | Ethyl 3-(phenylethynyl)-4-morpholinobenzoate | PdCl₂(PPh₃)₂, CuI, Et₃N |
| Buchwald-Hartwig | Aniline | Ethyl 3-(phenylamino)-4-morpholinobenzoate | Pd₂(dba)₃, BINAP, NaOtBu |
This table presents hypothetical examples based on established palladium-catalyzed reactions.
Organometallic reagents are fundamental in organic synthesis for creating new carbon-carbon bonds and introducing functional groups. For benzoate esters, these reagents can be used to modify the aromatic ring or interact with the ester group itself.
The functionalization of the benzoate ring can be achieved through processes like ortho-metalation, where a strong base, often an organolithium reagent like n-butyllithium, selectively removes a proton from the position adjacent to the ester group. However, in the case of this compound, the bromine atom offers a more direct route for functionalization using organometallic reagents. For example, lithium-halogen exchange with an organolithium reagent can convert the C-Br bond into a C-Li bond, creating a highly reactive intermediate that can then be quenched with various electrophiles.
Alternatively, Grignard reagents (R-MgBr) can be formed from the bromo-benzoate, although this can be challenging due to the reactivity of the ester group. youtube.com A more common approach is to use the bromo-benzoate as an electrophile in coupling reactions with pre-formed organometallic reagents, such as Grignard reagents or organocuprates (Gilman reagents). youtube.com Gilman reagents (R₂CuLi) are particularly useful for their softer nucleophilicity, which can favor selective coupling at the carbon-bromine bond.
The table below outlines potential transformations using different organometallic reagents.
| Organometallic Reagent | Reaction Type | Reagent Example | Potential Product |
| Organolithium | Lithium-Halogen Exchange | t-BuLi, then quench with CO₂ | 4-Morpholino-3-carboxybenzoic acid ethyl ester |
| Grignard Reagent | Nucleophilic Substitution | Phenylmagnesium bromide | Ethyl 3-phenyl-4-morpholinobenzoate |
| Gilman Reagent | Coupling | (CH₃)₂CuLi | Ethyl 3-methyl-4-morpholinobenzoate |
This table illustrates potential synthetic applications of organometallic reagents.
Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceuticals. labmanager.com Key benefits include enhanced safety, precise control over reaction parameters, improved product quality, and seamless scalability. mt.comstolichem.com
For the synthesis of this compound and its derivatives, flow chemistry presents several attractive considerations:
Enhanced Safety: Many reactions, such as nitrations, brominations, or those involving highly reactive organometallics, can be hazardous on a large scale in batch reactors due to poor heat transfer and the accumulation of dangerous intermediates. contractpharma.comvapourtec.com Flow reactors utilize small volumes at any given time, drastically improving heat dissipation and minimizing the risk of thermal runaways. stolichem.com
Improved Control and Reproducibility: The precise control over temperature, pressure, and residence time in a flow system leads to more consistent product quality and fewer impurities. mt.com This is critical for producing high-purity pharmaceutical intermediates.
Scalability: Scaling up a process in flow chemistry often involves running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), rather than redesigning larger, more complex batch reactors. labmanager.comstolichem.com This makes the transition from laboratory to pilot or production scale more efficient.
Access to Novel Reaction Conditions: Flow reactors can operate at temperatures and pressures that are unsafe for batch reactors. mt.com This allows for the exploration of new reaction pathways that can accelerate reaction rates and improve yields.
| Parameter | Batch Chemistry | Continuous Flow Chemistry | Advantage for Synthesis |
| Heat Transfer | Limited by surface area-to-volume ratio | High surface area-to-volume ratio | Superior control of exothermic reactions, enhanced safety. vapourtec.com |
| Mixing | Can be inefficient, leading to gradients | Highly efficient and rapid | Improved reaction kinetics and product consistency. mt.com |
| Scalability | Requires re-engineering of reactors | Achieved by longer run times or parallelization | Faster and more cost-effective scale-up. labmanager.com |
| Safety | Higher risk with hazardous reagents | Minimized reaction volume reduces risk | Safer handling of energetic or toxic materials. contractpharma.com |
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction conditions is a critical step in any synthetic process to maximize product yield and purity while minimizing costs and environmental impact. For the multi-step synthesis of a molecule like this compound, each transformation must be carefully tuned.
Key parameters that are typically optimized include:
Temperature: Reaction rates are highly sensitive to temperature. For instance, in the bromination of an aromatic ring, controlling the temperature can prevent over-bromination or the formation of side products. google.com
Catalyst and Reagent Stoichiometry: The molar ratios of reactants, catalysts, and bases can significantly affect the outcome. In palladium-catalyzed reactions, the catalyst loading is often minimized to reduce cost, while the ratio of the coupling partners is adjusted to ensure complete consumption of the limiting reagent. google.com
Solvent: The choice of solvent can influence reagent solubility, reaction rate, and even the reaction pathway. For Suzuki couplings, solvent systems like DME/water or Toluene/water are common. lookchem.com
Reaction Time: Monitoring the reaction progress (e.g., by TLC or HPLC) is essential to determine the optimal time to quench the reaction, preventing product degradation or the formation of impurities.
A Design of Experiments (DoE) approach can be systematically used to explore the effects of multiple variables simultaneously, allowing for the efficient identification of the optimal reaction conditions.
| Reaction Step (Hypothetical) | Variable to Optimize | Rationale for Optimization | Typical Range/Condition |
| Bromination of Ethyl 4-morpholinobenzoate | Temperature | Control regioselectivity and prevent di-bromination. | 0°C to 80°C. google.com |
| Brominating Agent | Different agents (e.g., Br₂, NBS) have different reactivities. | Br₂ in Acetic Acid, NBS in CCl₄ | |
| Suzuki Coupling | Catalyst Loading | Minimize cost while maintaining high conversion rate. | 0.1 mol% to 5 mol% |
| Base | Base strength and solubility affect catalyst activity and yield. | K₂CO₃, Cs₂CO₃, K₃PO₄ |
Scalability and Process Hazard Reduction in Synthetic Development
Transitioning a synthetic route from the laboratory bench to industrial production requires a thorough evaluation of its scalability and potential hazards. The primary goals are to ensure the process is safe, robust, economically viable, and environmentally sustainable.
Process Hazard Analysis (PHA): A PHA is conducted to identify potential safety issues associated with a chemical process. This involves:
Evaluating Reagent and Intermediate Toxicity/Reactivity: Assessing the hazards of all chemicals used, such as corrosive acids, toxic bromine, or pyrophoric organolithium reagents.
Analyzing Thermal Risks: Identifying highly exothermic or gas-evolving steps that could lead to a runaway reaction or over-pressurization of the reactor. stolichem.com Calorimetry studies are often performed to quantify the heat of reaction.
Engineering Controls: Implementing measures to mitigate identified risks, such as using automated dosing systems, ensuring adequate cooling capacity, and having emergency quench/venting systems.
Scalability Considerations:
Cost of Goods (CoG): The cost of raw materials, catalysts, solvents, and energy becomes paramount on a large scale. Expensive reagents or catalysts (like palladium) must be used in minimal quantities or be recyclable.
Process Robustness: The synthesis must be reliable and consistently produce the product in high yield and purity, even with slight variations in raw material quality or operating conditions.
Waste Management: The environmental impact of the process is a major consideration. Solvents should be recycled where possible, and waste streams must be treated to minimize their environmental footprint.
As discussed in section 2.3.3, adopting continuous flow manufacturing is a key strategy for mitigating many of the hazards and scalability challenges associated with traditional batch synthesis. mt.comcontractpharma.com By containing hazardous reactions in a small, controlled environment, flow chemistry inherently reduces risk and often simplifies the scale-up process. labmanager.com
Structure Activity Relationship Sar Studies of Ethyl 3 Bromo 4 Morpholinobenzoate Derivatives
Impact of Halogen Substitution Patterns on Biological Activity
The nature and position of halogen substituents on an aromatic ring are critical determinants of a compound's biological profile, influencing both binding affinity and metabolic stability. In the context of Ethyl 3-bromo-4-morpholinobenzoate derivatives, the bromine atom at the C3 position plays a significant role.
Research into related scaffolds, such as substituted sulfamoyl benzamidothiazoles, has demonstrated the importance of halogen placement. For instance, modifying a 2,5-dimethylphenyl substituent by replacing a methyl group with a bromine atom at different positions (e.g., 2-bromo-5-methyl vs. 5-bromo-2-methyl) can be a strategy to probe functional group compatibility and provide intermediates for further chemical reactions. nih.gov In studies on rebeccamycin (B1679247) analogues, the introduction of a bromoacetyl or chloroacetyl substituent was found to not significantly alter the mechanism of action (topoisomerase I inhibition) but did lead to one of the most cytotoxic derivatives synthesized to date, highlighting the potency-enhancing effect of specific halogenated groups. nih.gov
The biological activity can be highly sensitive to the specific halogen used. The principles of SAR suggest that replacing the bromine atom with other halogens like chlorine or fluorine would modulate the compound's lipophilicity, electronic character, and potential for halogen bonding, thereby altering its biological activity.
| Compound Modification | Key Finding | Potential Impact on Biological Activity | Reference |
|---|---|---|---|
| Bromo vs. Chloro substitution | Introduction of a bromo- or chloro-acetyl substituent on a rebeccamycin analogue did not affect the drug's capacity to interfere with its target enzyme. | May enhance potency without altering the mechanism of action. | nih.gov |
| Positional Isomers (e.g., 2-bromo- vs. 5-bromo-) | Synthesizing positional isomers of bromo-substituted compounds is a key strategy in SAR studies to explore the chemical space around a core scaffold. | The position of the halogen can drastically alter binding orientation and affinity for the target. | nih.gov |
| Halogen vs. Methyl group | Replacing methyl groups with bromo substituents on a phenyl ring was explored to verify functional group compatibility. | Can influence steric and electronic properties, impacting target interaction and potency. | nih.gov |
Conformational and Electronic Role of the Morpholine (B109124) Moiety in Molecular Recognition
The morpholine ring is a "privileged structure" in medicinal chemistry, valued for its advantageous physicochemical and metabolic properties. nih.gov Its inclusion in drug candidates is often intended to enhance potency, modulate pharmacokinetics, or serve as a versatile scaffold. nih.govacs.orgnih.gov
Conformational Properties: The morpholine ring predominantly adopts a flexible chair-like conformation. acs.orgnih.gov Theoretical and spectroscopic studies have explored the equilibrium between different conformers, such as the equatorial chair (Chair-Eq) and axial chair (Chair-Ax) forms. researchgate.netacs.org The Chair-Eq conformer is generally found to be more stable. acs.org This conformational preference is crucial as it directs the orientation of substituents and determines how the molecule fits into a receptor's binding pocket, making it an effective scaffold for positioning other functional groups correctly. acs.orgnih.gov
Electronic and Interactive Properties: The morpholine moiety possesses key features that facilitate molecular recognition:
Weakly Basic Nitrogen: The nitrogen atom has a pKa value that can enhance aqueous solubility and improve permeability across biological membranes like the blood-brain barrier. acs.orgnih.gov It can act as a hydrogen bond acceptor.
Oxygen Atom: The opposing oxygen atom is also a hydrogen bond acceptor, allowing the ring to form multiple polar interactions with a biological target. acs.orgnih.gov For example, the morpholine ring can establish polar interactions with its nitrogen atom pointing toward a carbonyl group of a glycine (B1666218) residue and its oxygen atom interacting with a threonine residue in a binding site. acs.org
Lipophilic-Hydrophilic Balance: The ring itself provides a well-balanced profile, capable of participating in both hydrophilic and hydrophobic interactions. acs.orgnih.gov
Influence of Ester Group Variations (e.g., ethyl vs. methyl ester) on Functional Outcomes
The ester group in benzoate (B1203000) derivatives is frequently an essential component for biological activity. elsevierpure.com Variations in this group, such as changing the alkyl portion (e.g., from ethyl to methyl) or replacing it entirely with another functional group like an amide, can lead to profound differences in functional outcomes. pharmacy180.com
In a study on alkyl 4-(2-benzylhexyloxy)benzoates, both methyl and ethyl esters were found to induce precocious metamorphosis in Bombyx mori, indicating anti-juvenile hormone activity. elsevierpure.com However, replacing the ester group with an amide, alcohol, or other moieties resulted in a complete loss of this activity, underscoring the essential nature of the ester for that specific biological function. elsevierpure.com
Conversely, in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, it was found that while converting potent carboxylic acid inhibitors to their ester analogues could sometimes lead to a loss of potency, it was possible to design novel ester derivatives that maintained comparable activity to their acid counterparts. nih.gov This strategy was beneficial because the esters exhibited significantly enhanced oral absorption and excellent pharmacokinetic profiles. nih.gov This highlights the dual role of the ester group: it is critical for molecular recognition at the target site and serves as a key modulator of drug-like properties.
| Ester Group Variation | Observed Outcome in SAR Studies | Functional Implication | Reference |
|---|---|---|---|
| Ethyl or Methyl Ester | Activity was present in anti-juvenile hormone agents. | The specific alkyl size (methyl, ethyl) is tolerated and effective for biological activity. | elsevierpure.com |
| Replacement with Amide or Alcohol | Activity was eliminated in anti-juvenile hormone agents. | Demonstrates the ester functional group is essential for binding or mechanism of action. | elsevierpure.com |
| Ester vs. Carboxylic Acid | In DPP-4 inhibitors, esters were developed to have comparable potency to acids. | Esters can act as effective bioisosteres for carboxylic acids, improving pharmacokinetic properties like oral absorption. | nih.gov |
Exploration of Substitutions on the Benzoate Core and Connecting Linkers
Beyond the primary substituents of this compound, further modifications to the benzoate core and the nature of the linker connecting the different parts of the molecule are common strategies in lead optimization.
Substitutions on the Benzoate Core: The electronic properties of the benzoate ring can be fine-tuned by introducing additional substituents. Structure-activity relationship studies on benzoic acid derivatives have shown that electron-withdrawing groups (like nitro or additional halogens) or electron-donating groups (like amino or alkoxy groups) can significantly increase or decrease biological activity depending on the specific target. pharmacy180.com For example, in local anesthetics, electron-donating groups that increase the electron density of the carbonyl oxygen can enhance activity. pharmacy180.com In other contexts, such as STAT3 inhibitors, replacing a pentafluorophenyl group with less halogenated or different aromatic systems significantly suppressed activity, indicating a high degree of specificity for the substitution pattern on the aromatic ring. nih.gov
Connecting Linkers: In this compound, the morpholine ring is directly attached to the benzoate core. However, the principles of linker modification are highly relevant for derivative design. SAR studies often explore introducing or modifying a linker between key pharmacophoric elements. For example, in a series of benzimidazole (B57391) derivatives, the length of an alkyl linker between a carboxamide group and the core heterocycle was found to be critical; activity was reduced when an optimal ethyl linker was replaced with a methyl or longer alkyl chain. mdpi.com Similarly, in another series, an ethynyl (B1212043) linker was found to be optimal for spanning bulky residues on a target protein, enhancing potency. nih.gov Introducing a linker (e.g., methylene, amide, or ether) between the morpholine nitrogen and the benzoate ring would create a new vector for exploration, potentially improving binding geometry and allowing for new interactions with a biological target.
Derivation of Pharmacophore Models for Ligand Design
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. mdpi.com Based on the SAR of a series of active compounds like the derivatives of this compound, a ligand-based pharmacophore model can be constructed. nih.govacs.org
The process involves several key steps:
Training Set Selection: A set of structurally diverse molecules with known biological activities (both active and inactive) is chosen. nih.gov
Feature Identification: Key chemical features are identified. For this compound derivatives, these would likely include:
A Hydrogen Bond Acceptor (from the ester carbonyl oxygen).
Another Hydrogen Bond Acceptor (from the morpholine oxygen).
An Aromatic Ring feature.
A Hydrophobic feature (representing the ethyl group and parts of the aromatic core).
A potential Halogen Bond Donor or hydrophobic feature (from the bromine atom).
Hypothesis Generation: A computational algorithm generates multiple 3D models (hypotheses) representing the spatial arrangement of these features that are common to the most active molecules but absent in inactive ones. nih.govresearchgate.net
Model Validation: The best model is selected based on its ability to accurately predict the activity of a separate "test set" of compounds and to distinguish known active compounds from a database of inactive "decoy" molecules. nih.gov
Once validated, this pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the essential features, leading to the discovery of new potential ligands with different chemical scaffolds. nih.govnih.govnih.gov
Mechanistic Investigations of Ethyl 3 Bromo 4 Morpholinobenzoate
Identification of Specific Biological Targets
The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets within a biological system. For Ethyl 3-bromo-4-morpholinobenzoate and its analogs, research has pointed towards several potential targets, primarily in the realm of antimicrobial and enzyme inhibition.
Bacterial RNA polymerase (RNAP) is a well-established and validated target for antibacterial drugs. The inhibition of this essential enzyme disrupts bacterial transcription and ultimately leads to cell death. While direct studies on this compound's effect on RNAP are not extensively documented in publicly available literature, the broader class of substituted benzoic acid derivatives has been explored for this purpose. The core structure of this compound, with its aromatic ring and potential for various substitutions, makes it a plausible candidate for interaction with the complex structure of RNAP.
Sortase A (SrtA) is a crucial enzyme in many Gram-positive bacteria, responsible for anchoring virulence factors to the cell wall. Inhibiting SrtA can diminish the pathogenicity of bacteria without directly killing them, a strategy that may reduce the development of antibiotic resistance. The morpholine (B109124) moiety, a key feature of this compound, is present in various compounds synthesized and evaluated for their antimicrobial properties. Although direct evidence for this compound as a SrtA inhibitor is lacking, the exploration of morpholine-containing compounds in antimicrobial research suggests a potential avenue for its mechanism of action.
The inhibitory potential of benzoic acid derivatives extends to various other enzyme systems. For instance, studies on different substituted benzoic acid derivatives have revealed inhibitory effects against enzymes like tyrosinase. nih.gov The specific substitution pattern on the benzene (B151609) ring, including the presence of a bromine atom and an ethyl ester group, can significantly influence the compound's affinity and inhibitory capacity for different enzymes. The evaluation of this compound against a panel of enzymes would be a critical step in elucidating its precise biological activity.
The following table summarizes the inhibitory activity of various benzoic acid derivatives against the enzyme tyrosinase, as reported in a study. This provides context for the potential enzyme inhibitory activity of the broader class of compounds to which this compound belongs.
| Compound | Structure | IC₅₀ (µM) against Tyrosinase |
| Compound 7 | N-(2-hydroxy-ethyl)-3,5-dinitro-benzamide | 1.09 |
| Kojic acid (Standard) | 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one | 16.67 |
| L-mimosine (Standard) | (S)-2-amino-3-(3-hydroxy-4-oxo-pyridin-1-yl)-propanoic acid | 3.68 |
Data sourced from a study on the tyrosinase inhibitory effect of benzoic acid derivatives. nih.gov
The modulation of protein-protein interactions (PPIs) is an emerging frontier in drug discovery. Inhibitor of differentiation (Id) proteins are key regulators of cellular processes, and their interactions are potential therapeutic targets. While there is no direct research linking this compound to Id proteins, the general principle of small molecules disrupting or stabilizing PPIs is relevant. The structural features of this compound could potentially allow it to fit into the binding pockets of regulatory proteins, thereby modulating their activity.
Beyond specific regulatory proteins, the broader potential of this compound to modulate protein-protein interactions is a key area of mechanistic investigation. The morpholine and bromo-substituted benzoate (B1203000) moieties can participate in various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and halogen bonding, which are critical for binding to protein surfaces and interfaces. Understanding how these interactions translate into the modulation of specific PPIs is essential for defining the compound's mechanism of action.
Characterization of Molecular Binding Mechanisms
The efficacy of a compound is determined by the specifics of its interaction with its biological target at a molecular level. Characterizing these binding mechanisms involves a combination of experimental and computational techniques. For this compound, this would involve identifying the precise binding site on a target protein and the nature of the chemical bonds formed. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational molecular docking are invaluable in this endeavor. These methods can reveal the orientation of the compound within the binding pocket and highlight the key amino acid residues involved in the interaction, providing a detailed picture of the molecular binding mechanism.
Mapping of Key Residue Interactions
No information is available in the public domain regarding the specific amino acid residues that may interact with this compound within a biological target.
Analysis of Hydrogen Bonding and Hydrophobic Interactions
There are no published studies that have analyzed the hydrogen bonding patterns or the hydrophobic interactions of this compound with any biological macromolecule.
Analysis of Downstream Molecular Pathways Affected by Compound Activity
Research on the downstream molecular pathways influenced by the activity of this compound has not been reported in the available scientific literature.
Computational Chemistry and Molecular Modeling of Ethyl 3 Bromo 4 Morpholinobenzoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
No specific DFT studies on the electronic structure or reactivity of Ethyl 3-bromo-4-morpholinobenzoate have been published.
Virtual Screening and Ligand-Based Design Methodologies
Virtual screening and ligand-based design are powerful computational techniques used to identify and optimize potential drug candidates. In the context of this compound, these methodologies can be hypothetically applied to explore its potential biological activities and to guide the synthesis of more potent analogs.
Ligand-based drug design relies on the knowledge of other molecules that bind to a biological target of interest. This approach is particularly useful when the three-dimensional structure of the target is unknown. The morpholine (B109124) moiety, a key feature of the title compound, is a common scaffold in medicinal chemistry, known to enhance solubility and permeability, which are crucial pharmacokinetic properties. nih.gov The morpholine ring can participate in various hydrophilic and lipophilic interactions, making it a valuable component in drug design. nih.gov
A typical ligand-based virtual screening workflow for this compound would involve several steps:
Pharmacophore Modeling: Based on a set of known active compounds with a similar structural framework (e.g., other morpholino-substituted aromatics), a pharmacophore model can be generated. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. The morpholine oxygen can act as a hydrogen bond acceptor, while the aromatic ring provides a hydrophobic feature.
Database Screening: Large chemical databases can then be screened to identify molecules that match the pharmacophore model. This process filters out a smaller, more manageable set of compounds for further analysis.
Molecular Similarity Searching: Starting with this compound as a query molecule, similarity searches can be performed to find structurally related compounds. This can be based on 2D fingerprints or 3D shape similarity.
The following table illustrates a hypothetical set of pharmacophoric features that could be derived from this compound and related active compounds.
| Feature | Description | Potential Role in Binding |
| Aromatic Ring | The substituted benzene (B151609) ring. | Pi-pi stacking interactions with aromatic residues in a binding pocket. |
| Hydrogen Bond Acceptor | The oxygen atom of the morpholine ring and the carbonyl oxygen of the ester group. | Formation of hydrogen bonds with donor groups in the target protein. |
| Hydrophobic Center | The ethyl group of the ester and the aliphatic part of the morpholine ring. | Van der Waals interactions with hydrophobic pockets of the target. |
| Halogen Bond Donor | The bromine atom on the benzene ring. | Potential for halogen bonding, a specific type of non-covalent interaction. |
These ligand-based methods can help in identifying novel compounds with potentially similar or improved activity profiles compared to this compound, thereby accelerating the drug discovery process.
Quantitative Structure-Activity Relationship (QSAR) Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. Developing a QSAR model for a series of analogs of this compound can provide valuable insights into the structural requirements for activity and can be used to predict the activity of newly designed compounds.
A QSAR study on a series of substituted benzoic acid derivatives, for instance, could reveal the influence of different substituents on their biological activity. researchgate.net For a series of analogs of this compound, a QSAR model could be developed by synthesizing a library of related compounds and evaluating their biological activity. The structural features of these compounds would then be quantified using molecular descriptors.
Key molecular descriptors that would be relevant for a QSAR study of this compound analogs include:
Hydrophobicity (logP): The morpholine ring generally increases hydrophilicity, which can influence cell permeability and interaction with the biological target. The bromo and ethyl groups contribute to lipophilicity.
Electronic Parameters (e.g., Hammett constants): The bromine atom is an electron-withdrawing group, which affects the electron density of the aromatic ring and the pKa of the molecule. The Hammett equation is a classic tool for quantifying the electronic effects of substituents on benzoic acid derivatives. wikipedia.org
Steric Parameters (e.g., molar refractivity, Taft parameters): The size and shape of the substituents can influence how the molecule fits into a binding site.
Topological and 3D Descriptors: These describe the connectivity and three-dimensional shape of the molecule.
A hypothetical QSAR equation for a series of analogs might look like this:
pIC50 = c0 + c1logP + c2σ + c3*MR
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the logarithm of the partition coefficient, σ is the Hammett substituent constant, and MR is the molar refractivity. The coefficients c0, c1, c2, and c3 would be determined by statistical analysis of the experimental data.
The following table presents hypothetical data for a small series of analogs, illustrating the type of information used in a QSAR study.
| Compound | Substituent (R) | pIC50 | logP | Hammett Constant (σ) | Molar Refractivity (MR) |
| 1 (this compound) | H | 5.2 | 3.1 | 0.23 | 75.4 |
| 2 | Cl | 5.5 | 3.6 | 0.37 | 80.1 |
| 3 | CH3 | 4.9 | 3.5 | -0.17 | 80.0 |
| 4 | OCH3 | 5.1 | 2.9 | -0.27 | 78.6 |
Analysis of such a dataset could reveal, for example, that increased hydrophobicity and electron-withdrawing character at certain positions enhance the biological activity. This knowledge would be instrumental in the rational design of new, more effective compounds based on the this compound scaffold.
Based on a comprehensive review of available scientific literature, there is currently no specific research data available for the chemical compound This compound in the context of the requested emerging applications and future research directions.
Searches for its potential as a novel antimicrobial agent, its role as an inhibitor of specific cellular regulatory processes, its integration into fragment-based drug discovery (FBDD) approaches, advancements in its synthetic routes for analog generation, or the identification of its biological targets and pathways did not yield any direct research findings.
Therefore, it is not possible to provide a detailed and scientifically accurate article on "this compound" strictly adhering to the provided outline, as no published research specifically addresses these aspects of this particular compound. Information on structurally related but distinct molecules cannot be used as a substitute due to the strict focus on the specified compound.
Conclusion
Synthesis of Key Research Findings and Insights into Ethyl 3-bromo-4-morpholinobenzoate
This compound is a halogenated aromatic ester containing a morpholine (B109124) substituent. Its synthesis is typically achieved through a two-step process commencing with the bromination of 4-morpholinobenzoic acid to yield 3-bromo-4-morpholinobenzoic acid, which is subsequently esterified to the final product. The presence of the electron-donating morpholine group and the electron-withdrawing bromo and ethyl ester groups on the benzene (B151609) ring creates a unique electronic environment that influences its reactivity and potential biological interactions. While specific experimental data for this exact compound is not widely published, its structural motifs suggest it is a solid at room temperature with limited solubility in water but good solubility in common organic solvents.
The true significance of this compound lies in its potential as a versatile building block. The bromine atom serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities. The morpholine moiety is a well-established pharmacophore known to improve the pharmacokinetic profiles of drug candidates, and the ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for chemical modification.
Broader Implications for the Fields of Medicinal Chemistry and Organic Synthesis
The study and utilization of compounds like this compound have considerable implications for both medicinal chemistry and organic synthesis.
In medicinal chemistry , the morpholine ring is a privileged structure, frequently incorporated into drug molecules to enhance properties such as aqueous solubility, metabolic stability, and target binding. nih.gov The combination of a morpholine group with a brominated aromatic scaffold in this compound presents a valuable platform for the development of novel therapeutic agents. The bromine atom allows for the exploration of chemical space through late-stage functionalization, a key strategy in modern drug discovery. This enables the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies, potentially leading to the identification of potent and selective modulators of various biological targets.
In the realm of organic synthesis , this compound serves as a multifunctional building block. The strategic placement of the bromo, morpholino, and ethyl ester groups allows for a range of selective transformations. Chemists can exploit the reactivity of the aryl bromide in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. This versatility makes it a useful intermediate in the total synthesis of complex natural products and other target molecules.
Future Perspectives and Unexplored Avenues in Academic Research
While the foundational aspects of this compound are understood, numerous avenues for future research remain. A primary focus should be the thorough investigation of its biological activity. Screening this compound against a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes, could uncover novel pharmacological properties.
Further synthetic exploration is also warranted. The development of novel synthetic routes that are more efficient and sustainable would be of significant interest. Moreover, the derivatization of the core structure by modifying the morpholine ring, replacing the bromine with other halogens or functional groups, and altering the ester component could lead to a diverse library of new chemical entities with potentially enhanced properties.
The exploration of its use in materials science is another untapped area. The unique electronic and structural features of this molecule could lend themselves to the development of novel organic materials with interesting optical or electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
